Phosphocreatine
Overview
Description
It serves as a rapidly mobilizable reserve of high-energy phosphates in skeletal muscle, myocardium, and the brain to recycle adenosine triphosphate, the energy currency of the cell . This compound plays a crucial role in energy metabolism, particularly in tissues with high and fluctuating energy demands such as muscles and the brain .
Scientific Research Applications
Phosphocreatine has a wide range of applications in scientific research, including:
Biology and Medicine: Used to study energy metabolism in muscle and brain tissues.
Sports Science: Supplemented by athletes to improve muscle mass, performance, and recovery.
Neuroprotection: Investigated for its potential neuroprotective effects in conditions such as ischemic stroke.
Cardioprotection: Used in some countries for cardiovascular conditions due to its ability to regenerate adenosine triphosphate.
Mechanism of Action
Target of Action
Phosphocreatine primarily targets the skeletal muscles, myocardium, and brain . It interacts with adenosine diphosphate (ADP) to convert it back to adenosine triphosphate (ATP) . ATP is an important cellular energy source for short-term ATP needs prior to oxidative phosphorylation .
Mode of Action
This compound acts as a high-energy reserve in a coupled reaction . The energy given off from donating the phosphate group is used to regenerate ATP from ADP . This process is catalyzed by creatine kinase . This compound plays a particularly important role in tissues that have high, fluctuating energy demands such as muscle and brain .
Biochemical Pathways
The creatine/phosphocreatine system is important in the homeostasis of cellular bioenergetics . Creatine is synthesized from glycine and l-arginine via two enzymatic steps that occur primarily in kidney cells and hepatocytes, respectively . Once generated in hepatocytes, creatine enters circulation and is taken up by the target cells (mainly muscle and brain cells). Creatine is then phosphorylated into this compound at the expense of equimolar ATP .
Pharmacokinetics
This compound exhibits rapid elimination from the body . Most of the this compound entering systemic circulation is converted to creatine . Intravenous administration of this compound results in elevated ATP levels in the heart and red blood cells . Creatine, as an active metabolite, has been shown to partially mediate this compound’s hemorheological improvement .
Result of Action
The primary result of this compound’s action is the regeneration of ATP from ADP . This process serves as a rapidly mobilizable reserve of high-energy phosphates in skeletal muscle, myocardium, and the brain . It plays a critical role in maintaining energy homeostasis, acting as a temporal and spatial buffer of bodily energy .
Action Environment
This compound’s action is influenced by the environment within the body’s tissues. It plays a pivotal role in tissues with high, fluctuating energy requirements, such as muscle and brain tissues . Additionally, it has been found that this compound was the most enriched metabolite in the subcutaneous white adipose tissue from humans with obesity, relative to white adipose tissue from those without obesity .
Future Directions
Given the utility of phosphocreatine to recycle ATP, the most plausible therapeutic potentials for its use involve conditions caused by energy shortage or by increased energy requirements - such as in ischemic stroke and other cerebrovascular diseases . It is also taken as a supplement by some professional athletes as a means to perhaps increase short bursts of muscle strength or energy for professional athletics .
Biochemical Analysis
Biochemical Properties
Phosphocreatine plays a critical role in biochemical reactions. It interacts with enzymes such as creatine kinase, which transforms creatine into this compound . This process is an important component of all vertebrates’ bioenergetic systems . This compound can donate its phosphate group to convert adenosine diphosphate (ADP) into ATP . It also interacts with phospholipids, affecting membrane properties .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by maintaining the energy balance within the cell . It plays a particularly important role in tissues that have high, fluctuating energy demands such as muscle and brain . It also has a protective effect on cellular membranes against various insults .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to donate its phosphate group to ADP to form ATP . This process is catalyzed by the enzyme complex creatine kinase . It exerts its effects at the molecular level by maintaining high local ATP:ADP ratios .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been shown to improve post-ischemic recovery of contractile function . It also prevents the depletion of intracellular ATP and internal acidification, enhancing post-ischemic recovery of protein synthesis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High-dose creatine supplementation has shown positive therapeutic results in various clinical applications
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from arginine and glycine by the enzyme glycine amidinotransferase (GATM) in the kidney . It is then transported in the blood to the liver, where it is transformed into this compound by the enzyme complex creatine kinase .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is released into the blood by the liver and travels mainly to the muscle cells, and to a lesser extent the brain, heart, and pancreas . The transport and distribution of this compound are crucial for maintaining the energy balance within cells .
Subcellular Localization
This compound is localized in various subcellular compartments. It is particularly crucial in tissues like muscle and brain, which have high and changing energy needs .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphocreatine can be synthesized by phosphorylating creatine in a strongly basic medium with phosphorus oxychloride . This method was initially developed by K. Zeile and G. Fawaz and later refined by A. H. Ennor and L. A. Stocken . The reaction involves the following steps:
- Creatine is dissolved in a strongly basic medium.
- Phosphorus oxychloride is added to the solution.
- The mixture is stirred and heated to facilitate the phosphorylation reaction.
- The product is then isolated and purified.
Industrial Production Methods: Industrial production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity. The compound can be produced in the form of its sodium salt or the disodium salt of its cyclized form, phosphocreatinine .
Chemical Reactions Analysis
Types of Reactions: Phosphocreatine undergoes several types of chemical reactions, including:
Phosphorylation and Dephosphorylation: Catalyzed by creatine kinase, this compound can donate its phosphate group to adenosine diphosphate to form adenosine triphosphate.
Hydrolysis: this compound can be hydrolyzed to creatine and inorganic phosphate.
Common Reagents and Conditions:
Creatine Kinase: Catalyzes the reversible transfer of a phosphate group between this compound and adenosine diphosphate.
Phosphorus Oxychloride: Used in the synthesis of this compound from creatine.
Major Products:
Adenosine Triphosphate: Formed from the transfer of a phosphate group from this compound to adenosine diphosphate.
Creatine: Formed from the hydrolysis of this compound.
Comparison with Similar Compounds
Creatine: The non-phosphorylated form of phosphocreatine.
Phospho-cyclocreatine: A cyclic analogue of this compound with similar energy-buffering properties.
Uniqueness: this compound is unique due to its ability to rapidly regenerate adenosine triphosphate from adenosine diphosphate, making it an essential component of the cellular energy buffering system . Its role in high-energy demanding tissues like muscles and the brain distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-[methyl-[(E)-N'-phosphonocarbamimidoyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N3O5P/c1-7(2-3(8)9)4(5)6-13(10,11)12/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBBFCLWYRJSJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=NP(=O)(O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC(=O)O)/C(=N/P(=O)(O)O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N3O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
922-32-7 (di-hydrochloride salt) | |
Record name | Phosphocreatine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0058776 | |
Record name | Glycine, N-[imino(phosphonoamino)methyl]-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Phosphocreatine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001511 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
449.1±47.0 °C at 760 mmHg | |
Record name | Phosphocreatine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13191 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Adenosine triphosphate (ATP) is the primary source of chemical energy that body muscles use to perform contractions. During such contraction processes, ATP molecules are depleted as they undergo hydrolysis reactions and become adenosine diphosphate (ADP). To maintain homeostasis in muscle activity, the ATP supply of muscles must be regenerated regularly. Phosphocreatine occurs naturally within the body and is capable of regenerating ATP by transferring a high-energy phosphate from itself to ADP, resulting in the formation of ATP and creatine. This kind of regeneration of ATP with phosphocreatine typically occurs within seconds of intense muscular or neuronal effort, acting as a quickly accessible reserve of high-energy phosphates for the recycling of ATP in body muscle tissues. ATP recycling from phosphocreatine is in fact known as the quickest form of ATP regeneration. | |
Record name | Phosphocreatine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13191 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
67-07-2 | |
Record name | Phosphocreatine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Phosphocreatine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphocreatine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13191 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Glycine, N-[imino(phosphonoamino)methyl]-N-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Glycine, N-[imino(phosphonoamino)methyl]-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphocreatine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.585 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHOSPHOCREATINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/020IUV4N33 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Phosphocreatine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001511 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
194-195 °C | |
Record name | Phosphocreatine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13191 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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